Prasugrel-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.
準備方法
Synthetic Routes and Reaction Conditions
Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .
化学反応の分析
Types of Reactions
Prasugrel-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions, such as boric acid substitution, are used in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include trimethyl borate, triphenylchloromethane, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The reactions are typically carried out under controlled conditions, such as room temperature and nitrogen atmosphere .
Major Products Formed
The major product formed from the reactions involving this compound is its active metabolite, which exerts antiplatelet activity through antagonism of P2Y12 receptors .
科学的研究の応用
Prasugrel-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Prasugrel.
Clinical Trials: Evaluating the efficacy and safety of Prasugrel in patients with acute coronary syndrome.
Drug Development: Developing new antiplatelet agents with improved efficacy and safety profiles.
作用機序
Prasugrel-d3, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) and impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This results in the inhibition of platelet activation and aggregation .
類似化合物との比較
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor.
Ticlopidine: A thienopyridine derivative with similar antiplatelet effects.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a different mechanism of action
Uniqueness of Prasugrel-d3
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .
特性
分子式 |
C20H20FNO3S |
---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |
InChIキー |
DTGLZDAWLRGWQN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
正規SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。